



Application Note: Cell Cycle Analysis of Abemaciclib Metabolite M18

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Compound of Interest		
Compound Name:	Abemaciclib metabolite M18	
Cat. No.:	B10819698	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abemaciclib (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[1][2][3] Upon administration, Abemaciclib is metabolized in the liver, primarily by the CYP3A4 enzyme, into several circulating metabolites.[4][5] Among these, M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) are considered active, possessing potencies comparable to the parent drug.[5][6][7]

Understanding the activity of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and potential toxicity. This application note provides a detailed protocol for analyzing the effects of the active metabolite M18 on cell cycle progression using flow cytometry.

Mechanism of Action: CDK4/6 Pathway Inhibition

The progression of cells from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway.[2][8] In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. Abemaciclib and its active metabolite M18 exert their anti-tumor effects by inhibiting CDK4 and CDK6.[9][10][11] This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains

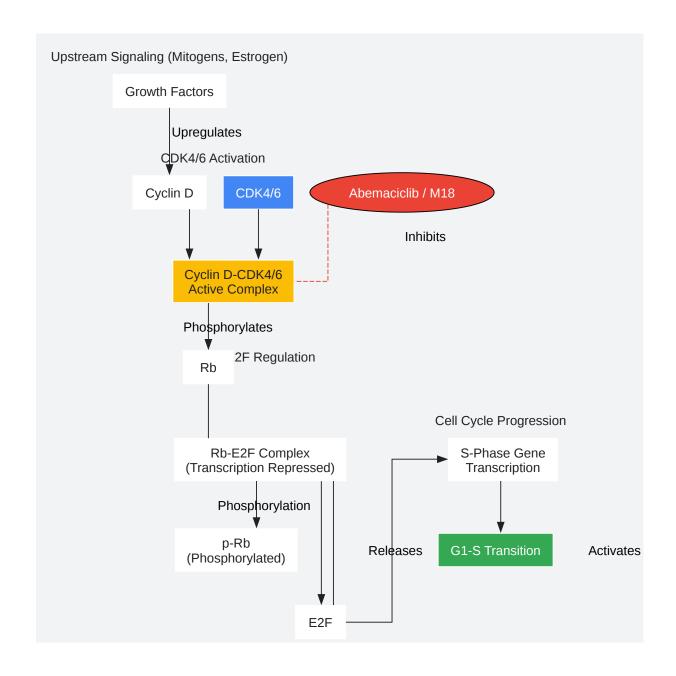


Methodological & Application

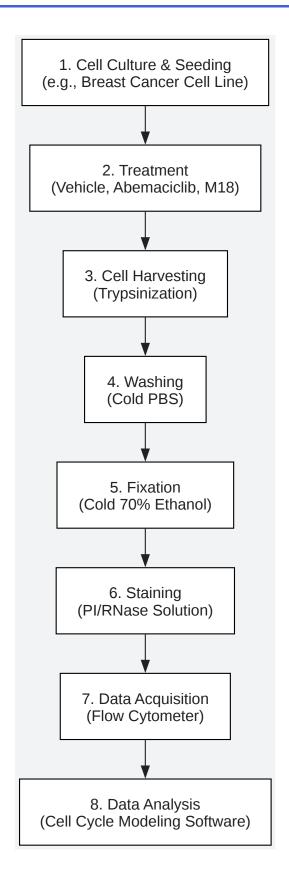
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bound to the E2F transcription factor, blocking the transcription of genes necessary for S-phase entry and ultimately causing the cell to arrest in the G1 phase.[12][13]









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